Diethyl(hexylsulfanyl)borane
Description
Properties
CAS No. |
55951-86-5 |
|---|---|
Molecular Formula |
C10H23BS |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
diethyl(hexylsulfanyl)borane |
InChI |
InChI=1S/C10H23BS/c1-4-7-8-9-10-12-11(5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
ZEXSSRUIIVRDMW-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)SCCCCCC |
Origin of Product |
United States |
Methodologies for the Synthesis of Diethyl Hexylsulfanyl Borane
Direct Alkylation and Thioboration Routes
The most straightforward approach to synthesizing Diethyl(hexylsulfanyl)borane involves the direct reaction between a diethylboron (B14726175) moiety and a hexanethiol derivative. This typically proceeds via the cleavage of a B-H or B-C bond in the borane (B79455) precursor and the formation of a new B-S bond. A common example of this strategy is the reaction of a dialkylborane with a thiol, which releases hydrogen gas as a byproduct.
Another relevant, though distinct, method is thioboration. Thioboration involves the addition of a boron-sulfur bond across a carbon-carbon multiple bond. While not a direct synthesis of this compound from hexanethiol, this methodology represents a powerful tool for creating more complex organosulfur-boron compounds. For instance, catalyst-free, ring-forming thioboration reactions of C-C π bonds have been developed, proceeding through the activation of an alkyne by an electrophilic boron source, followed by cyclization. nih.gov This highlights a mechanistically distinct pathway for creating B-S bonds compared to direct alkylation. nih.gov
Table 1: Comparison of Direct Synthesis Concepts for Thioboranes
| Method | General Reaction | Precursors | Key Features |
|---|---|---|---|
| Direct Thiolysis | (C₂H₅)₂BH + HS(CH₂)₅CH₃ → (C₂H₅)₂B-S(CH₂)₅CH₃ + H₂ | Diethylborane, 1-Hexanethiol | Simple, direct formation of the B-S bond; often proceeds with high yield. |
| Thioboration | R₂B-SR' + C≡C → R₂B-C=C-SR' | Thioborane, Alkyne/Alkene | Forms more complex structures; adds a B-S unit across a π-system. nih.gov |
Transborylation and Exchange Reactions
Transborylation, which involves the redistribution of substituents between two boron centers, serves as a versatile method for preparing thioboranes. ed.ac.uk This σ-bond metathesis can be used to exchange a variety of groups, such as halides, hydrides, or alkyl groups, on a boron atom for a thiolate group. ed.ac.uk The synthesis of this compound could thus be envisioned by reacting a suitable diethylboron compound, such as chlorodiethylborane, with a hexylsulfanyl donor.
Stoichiometric redistribution reactions are well-established in organoborane chemistry, with thiolate groups known to exchange between boron centers. ed.ac.uk This principle can be applied catalytically, where transborylation serves as a key turnover step in the catalytic cycle. ed.ac.uk For example, exchange reactions have been studied between various ethyldiboranes and other boranes, demonstrating the mobility of alkyl groups. Similarly, tin-boron exchange reactions have been utilized to create new organoboron compounds. researchgate.net
Table 2: Examples of Exchange Reactions in Organoborane Chemistry
| Exchange Type | General Equation | Reactants | Products | Reference |
|---|---|---|---|---|
| Halide-Thiolate | R₂B-Cl + R'S-M → R₂B-SR' + M-Cl | Chlorodialkylborane, Metal Thiolate | Thioborane, Metal Halide | General Principle |
| B-C / B-H | R₂B-R' + R"₂BH → R₂BH + R"₂B-R' | Alkylborane, Hydridoborane | Hydridoborane, Alkylborane | amazonaws.com |
| B-S / B-X | R₂B-SR' + R₂B-X → R₂B-X + R₂B-SR' | Thioborane, Haloborane | Equilibrium Mixture | ed.ac.uk |
| Sn-B Exchange | R₃Sn-Ar + BCl₃ → Ar-BCl₂ + R₃SnCl | Organotin, Boron Halide | Arylborane, Organotin Halide | researchgate.netresearchgate.net |
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound itself is achiral, the principles of its synthesis can be extended to produce chiral analogs. The construction of boron-stereogenic compounds is a challenging but growing field of interest. nih.gov Stereoselectivity can be introduced by using chiral auxiliaries attached to the boron atom, which direct the subsequent reaction with the thiol.
A prominent strategy involves the use of chiral boranes derived from terpenes like α-pinene, such as diisopinocampheylborane. These reagents are widely used in asymmetric hydroboration. Applying this concept, one could first prepare a chiral diethylborane equivalent or a chiral dialkylborane, and then introduce the hexylsulfanyl group via a substitution reaction. For example, the hydroboration of certain sulfur heterocycles with chiral boranes has been shown to produce chiral β-sulfanylalkylboranes. researchgate.net This demonstrates that the combination of a sulfur-containing molecule and a chiral borane can lead to stereochemically defined products. researchgate.net The development of catalytic enantioselective methods, such as copper-catalyzed B–H bond insertion reactions, has also expanded the toolkit for creating boron-stereogenic compounds. nih.gov
Table 3: Selected Chiral Boron Reagents for Asymmetric Synthesis
| Reagent Name | Chiral Source | Typical Application | Reference |
|---|---|---|---|
| Diisopinocampheylborane (Ipc₂BH) | α-Pinene | Asymmetric hydroboration of alkenes | |
| Allyldiisopinocampheylborane | α-Pinene | Asymmetric allylboration of aldehydes | york.ac.uk |
| Chiral Oxazaborolidines | Chiral amino alcohols | Catalytic asymmetric reduction of ketones | nih.gov |
| Chiral NHC-Boranes | Chiral N-heterocyclic carbenes | Precursors to B-stereogenic compounds | nih.gov |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of organoboron compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. synthiaonline.commdpi.com For the synthesis of this compound, several green strategies can be considered.
One major focus is the replacement of hazardous solvents. mdpi.com Tetrahydrofuran (THF), a common solvent in borane chemistry, has environmental and safety drawbacks. Recent developments in the synthesis of borane adducts have shown that greener solvents like ethyl acetate (B1210297) can be effective substitutes. purdue.edu Another key principle is atom economy, which can be improved by using catalytic methods instead of stoichiometric reagents.
Furthermore, enhancing safety can be achieved by generating reactive boranes in situ from more stable and easier-to-handle precursors, such as sodium borohydride. researchgate.netunacademy.com New protocols for generating borane-amines, for example, utilize activators like carbon dioxide or water, avoiding the need to handle hazardous reagents and challenging purification procedures. purdue.edu These approaches, while developed for other boranes, provide a framework for designing more sustainable and safer syntheses of thioboranes like this compound. purdue.edu
Table 4: Application of Green Chemistry Principles to Organoborane Synthesis
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit | Reference |
|---|---|---|---|---|
| Safer Solvents | Use of Tetrahydrofuran (THF) | Use of Ethyl Acetate (EtOAc) or performing reactions solvent-free. | Reduced environmental impact and health hazards. | purdue.edu |
| Waste Prevention | Stoichiometric use of borane reagents. | Development of catalytic hydroboration or transborylation cycles. | Higher efficiency, less chemical waste. | ed.ac.ukresearchgate.net |
| Accident Prevention | Use of pyrophoric borane gas (diborane) or solutions. | In-situ generation of borane from stable precursors like NaBH₄. | Enhanced operational safety. | purdue.eduresearchgate.net |
| Atom Economy | Reactions producing stoichiometric byproducts (e.g., salts). | Addition reactions (e.g., hydroboration) where all atoms are incorporated. | Maximizes raw material conversion to product. | synthiaonline.com |
Reaction Pathways and Mechanistic Investigations of Diethyl Hexylsulfanyl Borane
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of Diethyl(hexylsulfanyl)borane is governed by the electronic nature of the boron center and the bonds connected to it. Like most tricoordinate organoboranes, the boron atom possesses a vacant p-orbital, rendering the molecule a potent electrophile and Lewis acid. chemeurope.com This electron deficiency drives its interactions with nucleophiles (Lewis bases). The C-B bond is characterized by low polarity, though it is generally polarized toward the carbon atom, making the attached alkyl groups potentially nucleophilic in character under specific reaction conditions. wikipedia.org
The presence of the hexylsulfanyl group (-S-C6H13) introduces a unique electronic feature. The sulfur atom, with its available lone pairs of electrons, can donate electron density to the vacant p-orbital of the boron atom. This intramolecular pπ-pπ interaction can modulate the Lewis acidity of the borane (B79455), making it potentially less electrophilic than a comparable trialkylborane like triethylborane. chemeurope.com
While the boron center is the primary electrophilic site, the molecule can also exhibit nucleophilic characteristics. The formation of a tetracoordinate "ate" complex, by the addition of a nucleophile to the boron center, increases the electron density on the boron and enhances the nucleophilicity of the attached ethyl groups. This allows for the transfer of an ethyl group to an electrophile in a subsequent step. wikipedia.org
Table 1: Predicted Reactivity Profile of this compound
| Reactive Center | Character | Predicted Reactions | Modulating Factors |
|---|---|---|---|
| Boron Atom | Electrophilic (Lewis Acid) | Coordination with Lewis bases (e.g., amines, ethers, thiols), activation of carbonyls. | Intramolecular pπ-pπ donation from sulfur may reduce Lewis acidity. |
| Ethyl Groups (C-B bond) | Nucleophilic (upon activation) | Migratory transfer to an electrophilic center, participation in conjugate additions. | Requires initial coordination at the boron center or formation of an "ate" complex. |
| Hexylsulfanyl Group (S atom) | Nucleophilic (Lewis Base) | Coordination to other Lewis acids, potential for exchange reactions. | Lone pair availability is influenced by donation to the boron center. |
Addition Reactions: Alkenes, Alkynes, Carbonyls, and Imines
Hydroboration: The hydroboration reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. chemeurope.comwikipedia.org Since this compound lacks a B-H bond, it is incapable of participating directly in hydroboration reactions.
Carboboration: Carboboration is a reaction where a boron-carbon bond adds across an alkene or alkyne. wikipedia.org For simple trialkylboranes, this reaction typically requires high temperatures or the use of highly strained or reactive unsaturated substrates. nih.govnih.govthieme-connect.de The reaction of this compound with an alkyne would likely proceed through an initial coordination of the alkyne's π-system to the electrophilic boron center, followed by the transfer of an ethyl group to one of the acetylenic carbons. This process can be concerted or proceed through a zwitterionic intermediate. wikipedia.orgnih.gov
Table 2: Hypothetical Carboboration Reactions with this compound
| Substrate | Proposed Product | Hypothetical Conditions | Predicted Yield |
|---|---|---|---|
| Phenylacetylene | (E/Z)-1-Phenyl-1-(diethylboryl)prop-1-ene + Hexanethiol | 120 °C, 24h | Moderate |
| Norbornene | exo-2-(Diethylboryl)-3-ethyl-bicyclo[2.2.1]heptane + Hexanethiol | 80 °C, 12h | Low to Moderate |
| 1-Octyne | (E/Z)-3-(Diethylboryl)dec-3-ene + Hexanethiol | 140 °C, 48h | Low |
Organoboranes can participate in 1,4-conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds like enones and enoates. nih.govbeilstein-journals.orgamanote.com These reactions often require catalysis, for instance by copper or palladium complexes, to facilitate the transfer of an alkyl or aryl group from the boron to the β-carbon of the unsaturated system. nih.govbeilstein-journals.org In the case of this compound, it is plausible that either an ethyl group or the hexylsulfanyl group could be transferred. The selectivity of this transfer would depend on the reaction conditions and the relative lability of the B-C and B-S bonds.
The mechanism would likely involve the formation of an organocopper intermediate via transmetalation from the borane, which then undergoes conjugate addition to the enone.
Table 3: Predicted Outcomes of Catalyzed Conjugate Addition to Cyclohex-2-en-1-one
| Catalyst System | Transferred Group | Major Product | Hypothetical Yield | Hypothetical e.e. |
|---|---|---|---|---|
| CuOTf / Chiral Phosphine Ligand | Ethyl | (R)-3-Ethylcyclohexan-1-one | 85% | 92% |
| Pd(OAc)2 / dppf | Ethyl | 3-Ethylcyclohexan-1-one | 70% | N/A |
| Rh(acac)(CO)2 / BINAP | Ethyl | (S)-3-Ethylcyclohexan-1-one | 90% | 95% |
Substitution Reactions: Halogen, Alkyl, and Thio-Exchange
The bonds to boron in this compound can be cleaved and replaced through substitution reactions.
Halogenolysis: Treatment with halogens such as iodine or bromine is a standard method for cleaving carbon-boron bonds to yield alkyl halides. wikipedia.org It is expected that both the B-C and B-S bonds would be susceptible to cleavage.
Alkyl Exchange: At elevated temperatures, redistribution reactions can occur between different organoborane species, leading to a statistical mixture of products.
Thio-Exchange: The B-S bond is susceptible to exchange with other thiols. This reaction would likely proceed through an associative mechanism where the incoming thiol coordinates to the boron center, forming a tetracoordinate intermediate, followed by the departure of hexanethiol. The position of the equilibrium would be dictated by the relative concentrations and acidities of the thiols.
Table 4: Hypothetical Thio-Exchange Equilibrium
| Reactant Thiol | Solvent | Conditions | Major Borane Species at Equilibrium |
|---|---|---|---|
| Benzenethiol (1.1 eq) | Toluene | 80 °C, 4h | Diethyl(phenylsulfanyl)borane |
| tert-Butanethiol (1.1 eq) | THF | 60 °C, 6h | Diethyl(tert-butylsulfanyl)borane |
| Ethanethiol (excess) | Hexane | 25 °C, 12h | Diethyl(ethylsulfanyl)borane |
Rearrangement Reactions Involving this compound
Organoboranes can undergo thermal isomerization, which typically involves the migration of the boron atom along a carbon chain to the least sterically hindered position. chemrxiv.orgoregonstate.edu For this compound, this type of rearrangement would be relevant for the hexyl group if it were a secondary or tertiary alkyl chain, leading to the thermodynamically more stable primary alkylborane upon heating. For a straight-chain n-hexyl group, significant thermal rearrangement is less likely.
Another important class of rearrangements in organoborane chemistry is the 1,2-migration of an alkyl or aryl group from a tetracoordinate boron atom to an adjacent electrophilic carbon. chemeurope.comwikipedia.orgyoutube.com This is not a rearrangement of the borane itself but is a key step in many synthetic transformations, such as the reaction with carbon monoxide (carbonylation) or α-halo enolates. wikipedia.org In such a process involving this compound, an ethyl group would migrate from the boron to the electrophilic carbon center.
Catalytic Cycle Participation and Ligand Exchange Mechanisms
Catalytic Activity: As a Lewis acid, this compound has the potential to act as a catalyst for various organic reactions. nih.govresearchgate.nettandfonline.com By coordinating to a Lewis basic site on a substrate, such as the oxygen of a carbonyl group, it can enhance the electrophilicity of the substrate and facilitate subsequent reactions like Diels-Alder cycloadditions or aldol (B89426) reactions. A hypothetical catalytic cycle would involve the initial coordination of the borane to the substrate, followed by the key bond-forming step, and finally, dissociation of the product to regenerate the borane catalyst.
Ligand Exchange Mechanisms: The substitution of the hexylsulfanyl group by another ligand is a form of ligand exchange at the boron center. researchgate.netsavemyexams.com These reactions can proceed through different mechanistic pathways, primarily associative (Iₐ) or dissociative (Iₑ). savemyexams.com
Associative (Iₐ) Mechanism: The incoming ligand first coordinates to the boron atom, forming a stable or transient tetracoordinate intermediate. The leaving group then departs from this intermediate. This pathway is characterized by a negative entropy of activation.
Dissociative (Iₑ) Mechanism: The bond between the boron and the leaving group breaks first, generating a highly reactive, transient dicoordinate borenium-like species. The incoming ligand then rapidly coordinates to this intermediate. This pathway is characterized by a positive entropy of activation.
For a non-hindered system like this compound, the associative pathway is generally considered more probable for ligand exchange.
Table 5: Characteristics of Ligand Exchange Mechanisms at Boron Center
| Mechanism | Key Feature | Intermediate | Dependence on Incoming Ligand | Predicted for this compound |
|---|---|---|---|---|
| Associative (Iₐ) | Bond-making precedes bond-breaking | Tetracoordinate Borate (B1201080) Complex | Rate is dependent on the concentration and nucleophilicity of the incoming ligand. | More likely |
| Dissociative (Iₑ) | Bond-breaking precedes bond-making | Dicoordinate Borenium Cation | Rate is largely independent of the incoming ligand. | Less likely, unless sterically hindered or with a very good leaving group. |
Applications of Diethyl Hexylsulfanyl Borane in Advanced Organic Synthesis
Stereoselective Transformations in Asymmetric Synthesis
Asymmetric synthesis, the art of creating chiral molecules in an enantiomerically pure form, heavily relies on a diverse toolkit of chiral auxiliaries, reagents, and catalysts. Organoboron compounds are prominent within this toolkit. However, investigations into the use of Diethyl(hexylsulfanyl)borane in this domain have not been reported.
Chiral Auxiliaries and Reagents Derived from this compound
The temporary incorporation of a chiral auxiliary is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. While many chiral auxiliaries are derived from readily available natural products or are synthetically prepared, there is no evidence in the peer-reviewed literature of this compound being utilized as a precursor for such auxiliaries. The synthesis of chiral reagents, which directly transfer chirality to a substrate, is another cornerstone of asymmetric synthesis. Again, the literature is silent on the development and application of chiral reagents derived from this compound.
Enantioselective Additions and Reductions
Enantioselective additions of organometallic reagents to carbonyl compounds and enantioselective reductions of prochiral ketones are fundamental transformations for establishing stereocenters. Chiral boron-based reagents and catalysts are frequently employed to achieve high levels of enantioselectivity in these reactions. However, a thorough search of chemical databases and scientific journals yields no data, examples, or research findings on the use of this compound as a reagent or catalyst for enantioselective additions or reductions. Consequently, there are no data tables of enantiomeric excess or yields to report for this compound in such transformations.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The construction of carbon-carbon and carbon-heteroatom bonds is the essence of organic synthesis. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the way chemists approach the synthesis of complex molecules.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)
The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide, is a powerful and widely used method for forming C-C bonds. While a vast array of boronic acids and their derivatives have been successfully employed in this reaction, there are no published reports of this compound participating as a coupling partner in Suzuki-Miyaura or other similar cross-coupling reactions. The reactivity and stability of the B-S bond under typical cross-coupling conditions have not been explored for this specific compound, and therefore, no data on its performance in such reactions is available.
Chemo- and Regioselective Functionalizations
The ability to selectively functionalize one part of a molecule in the presence of other reactive sites is a critical challenge in organic synthesis. While various organoboron reagents have been designed to achieve high levels of chemo- and regioselectivity, the utility of this compound in this context remains undocumented. There are no detailed research findings or examples of its application in the selective functionalization of complex substrates.
Role in the Synthesis of Complex Natural Products and Pharmaceuticals
The total synthesis of natural products and pharmaceuticals often serves as a driving force for the development of new synthetic methods and reagents. The intricate structures of these target molecules demand highly selective and efficient reactions. A review of the extensive literature on natural product and pharmaceutical synthesis does not reveal any instance where this compound has been employed as a key reagent or intermediate. Its contribution to the construction of complex molecular frameworks appears to be non-existent based on the current body of scientific literature.
Theoretical and Computational Studies of Diethyl Hexylsulfanyl Borane
Electronic Structure and Bonding Analysis
A computational investigation of Diethyl(hexylsulfanyl)borane would typically begin with an analysis of its electronic structure.
Reaction Pathway Energetics and Transition State Theory
Computational methods are invaluable for mapping out the energetic landscapes of chemical reactions.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry can also predict various spectroscopic properties of molecules. For this compound, it would be possible to calculate its expected NMR chemical shifts (¹H, ¹³C, ¹¹B), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions, when compared with experimental data, can help to confirm the structure of the molecule and provide a more detailed interpretation of the experimental spectra.
While the specific data for this compound is not available, the theoretical and computational methodologies described above represent the standard approach for gaining a comprehensive understanding of the chemical and physical properties of such a compound. Future computational studies on this compound would undoubtedly provide valuable data to populate the detailed framework of the requested analysis.
Design Principles for Novel Boron-Sulfur Reagents
The rational design of novel boron-sulfur reagents, such as this compound, is a key focus in advancing synthetic chemistry and materials science. Theoretical and computational studies provide profound insights into the structure-property relationships that govern the reactivity and functionality of these compounds. The design principles revolve around the strategic manipulation of electronic and steric factors to tailor the reagents for specific applications.
A fundamental aspect of designing boron-sulfur compounds lies in understanding the nature of the boron-sulfur bond. This bond possesses a unique character, with contributions from both covalent and dative interactions, where the sulfur atom can donate lone-pair electron density to the vacant p-orbital of the boron atom. The extent of this π-donation influences the Lewis acidity of the boron center, a critical parameter for the reagent's reactivity. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of these compounds. rsc.org
Key design principles for novel boron-sulfur reagents include:
Tuning Lewis Acidity: The electrophilicity of the boron atom is a primary determinant of the reagent's reactivity. This can be modulated by the substituents on both the boron and sulfur atoms. Electron-withdrawing groups on the boron atom increase its Lewis acidity, making it a stronger acceptor. Conversely, electron-donating groups decrease Lewis acidity. The nature of the alkyl or aryl groups on the sulfur atom also plays a role, albeit a more subtle one, in modulating the electron-donating capacity of the sulfur atom.
Steric Hindrance: The steric bulk of the substituents around the boron-sulfur core is a powerful tool for controlling the selectivity of a reagent. Large, bulky groups can shield the boron center, directing the approach of a substrate to a specific trajectory or preventing unwanted side reactions. This principle is crucial in the design of stereoselective reagents.
Modulating the B-S Bond Strength: The strength of the boron-sulfur bond can be tuned to control the lability of the sulfanyl (B85325) group. This is particularly important in applications where the transfer of the sulfanyl moiety is desired. Computational calculations can predict bond dissociation energies, providing a quantitative measure of bond strength and guiding the design of reagents with appropriate bond labilities.
Incorporation into Complex Frameworks: The boron-sulfur motif can be incorporated into larger, more complex molecular architectures to create multifunctional reagents. For instance, embedding the B-S unit within a rigid cyclic framework can pre-organize the reactive center, enhancing its reactivity and selectivity. The intriguing chemistry of boron-sulfur compounds extends to a wide array of structural motifs. nih.gov The combination of electron-deficient boron and electron-rich sulfur can create intramolecular push-pull electronic systems. researchgate.net
Theoretical studies on model compounds provide valuable data for establishing these design principles. By systematically varying substituents and analyzing the resulting changes in electronic and steric properties, a predictive framework can be developed. The following table illustrates how computational data can be used to guide the design of boron-sulfur reagents with desired properties.
Table 1: Theoretical Data for the Design of Substituted (Alkylsulfanyl)boranes
| Substituent on Boron (R) | Substituent on Sulfur (R') | Calculated Lewis Acidity (eV) | Predicted Reactivity |
| Methyl | Ethyl | -5.2 | Moderate |
| Ethyl | Hexyl | -5.0 | Moderate |
| Isopropyl | tert-Butyl | -4.5 | Low |
| Phenyl | Phenyl | -5.8 | High |
| Pentafluorophenyl | Methyl | -7.5 | Very High |
The data in Table 1, while hypothetical, is based on established trends where electron-withdrawing groups (like pentafluorophenyl) significantly increase the Lewis acidity of the boron center, leading to higher predicted reactivity. Conversely, sterically bulky groups (like isopropyl and tert-butyl) can decrease reactivity due to steric hindrance.
Spectroscopic Characterization Methodologies for Diethyl Hexylsulfanyl Borane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the solution-state structure of Diethyl(hexylsulfanyl)borane. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the molecule.
Analysis of various nuclei provides a complete picture of the molecule's structure.
¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the different hydrogen environments within the molecule. For this compound, distinct signals are expected for the ethyl groups attached to the boron atom and the hexyl group attached to the sulfur atom. The ethyl groups would typically present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons (-CH₃-), and a corresponding triplet for the methyl protons. The hexyl group would show a series of multiplets for its methylene groups and a terminal methyl triplet. The chemical shifts are influenced by the electronegativity of the neighboring atoms (B and S).
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals are expected for the two carbons of the ethyl groups and the six distinct carbons of the hexyl chain. The carbon atoms directly bonded to boron and sulfur will exhibit characteristic chemical shifts that are distinct from the other aliphatic carbons in the chains. libretexts.org
¹¹B NMR Spectroscopy : As the central atom of interest, the boron nucleus is a critical probe. Boron has two NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3), with ¹¹B being the preferred nucleus due to its higher sensitivity and smaller quadrupole moment. huji.ac.il For a tri-coordinate borane (B79455) like this compound, the ¹¹B NMR spectrum is expected to show a single, relatively broad signal. northwestern.edu The chemical shift is highly sensitive to the substituents on the boron atom; the presence of alkyl groups and a sulfur-containing group places the resonance in a characteristic region for thioboranes. The reference standard for ¹¹B NMR is typically BF₃·OEt₂. rsc.org
The following table summarizes the anticipated NMR data for this compound.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | B-CH₂-CH₃ | ~0.8 - 1.2 | Quartet (q) | Coupling to adjacent -CH₃ protons. |
| B-CH₂-CH₃ | ~0.7 - 1.1 | Triplet (t) | Coupling to adjacent -CH₂- protons. | |
| S-CH₂-(CH₂)₄-CH₃ | ~2.4 - 2.8 | Triplet (t) | Deshielded due to proximity to sulfur. | |
| Hexyl Chain & Terminal CH₃ | ~0.8 - 1.7 | Multiplets (m) & Triplet (t) | Overlapping signals typical for alkyl chains. | |
| ¹³C | B-CH₂-CH₃ | ~15 - 25 (broad) | - | Signal may be broadened by the quadrupolar ¹¹B nucleus. |
| B-CH₂-CH₃ | ~8 - 12 | - | - | |
| S-CH₂- | ~30 - 40 | - | Influenced by the sulfur atom. | |
| Hexyl Chain Carbons | ~14 - 32 | - | Typical aliphatic region. | |
| ¹¹B | (CH₃CH₂)₂B-S-Hexyl | ~60 - 80 | Singlet (broad) | Characteristic for trialkylthioboranes. |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to establish proton-proton coupling networks. It would confirm the connectivity within the ethyl groups (CH₂ to CH₃) and along the hexyl chain.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the ethyl groups and the boron atom, and between the hexyl group and the sulfur atom, by observing correlations from the methylene protons to the neighboring quaternary or CH carbons.
¹¹B-¹H HETCOR (Heteronuclear Correlation) : This specialized 2D experiment can show correlations between the boron atom and nearby protons, providing direct evidence for the B-C-H linkages of the ethyl groups. northwestern.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. compoundchem.com Absorptions in the IR spectrum and scattering in the Raman spectrum correspond to specific bond stretches, bends, and other molecular vibrations.
For this compound, key vibrational modes include:
C-H Stretching : Strong absorptions in the IR spectrum between 2850-2960 cm⁻¹ are characteristic of the sp³ C-H bonds in the ethyl and hexyl groups. libretexts.org
C-H Bending : Vibrations in the 1350-1470 cm⁻¹ region correspond to the bending (scissoring, wagging, twisting) of the methylene and methyl groups.
B-C Stretching : The boron-carbon stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹.
B-S Stretching : The boron-sulfur bond vibration is generally weaker and found at lower frequencies, often in the 600-900 cm⁻¹ range.
C-S Stretching : The carbon-sulfur stretch is typically a weak to medium absorption in the IR spectrum, found between 600-800 cm⁻¹. researchgate.net This mode may be more easily identified using Raman spectroscopy, where sulfur-containing bonds often produce strong signals. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Medium-Strong |
| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |
| B-C Stretch | 1100 - 1300 | Medium-Strong | Medium |
| B-S Stretch | 600 - 900 | Medium-Weak | Strong |
| C-S Stretch | 600 - 800 | Weak | Strong |
Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and crucial information about the molecular formula and structure through fragmentation patterns.
For this compound, the mass spectrum would exhibit several key features:
Molecular Ion (M⁺) : The spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and carbon (¹²C ≈ 98.9%, ¹³C ≈ 1.1%). acs.org This results in a characteristic pattern where the M⁺ peak (containing ¹¹B) is approximately four times more intense than the [M-1]⁺ peak (containing ¹⁰B). High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the elemental composition.
Fragmentation Patterns : The molecule is expected to fragment in a predictable manner under electron impact (EI) or other ionization methods. Common fragmentation pathways would include:
Loss of an ethyl radical (-•C₂H₅) to give a stable cation.
Cleavage of the B-S bond.
Cleavage at various points along the hexyl chain, leading to a series of fragment ions separated by 14 amu (-CH₂-).
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For a tri-coordinate borane, a trigonal planar geometry around the boron center is expected. X-ray crystallography would provide exact values for the C-B-C and C-B-S bond angles, as well as the B-C, B-S, and S-C bond lengths, offering unparalleled structural detail. nih.govmcmaster.ca
Advanced Spectroscopic Techniques
Further characterization can be achieved using more specialized techniques. Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. nih.gov These theoretical calculations serve as a valuable tool for corroborating and interpreting experimental data. Additionally, for derivatives containing other NMR-active nuclei (e.g., ¹⁹F, ³¹P, ²⁹Si), targeted NMR experiments can provide further structural insights.
Catalytic Roles and Applications of Diethyl Hexylsulfanyl Borane Systems
Lewis Acid Catalysis and Activation Mechanisms
The primary catalytic function of Diethyl(hexylsulfanyl)borane is expected to stem from its nature as a Lewis acid. The boron atom in a triorganoborane possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons from a Lewis base. thieme-connect.de
Activation Mechanisms:
The activation of substrates by this compound would likely proceed through the formation of a Lewis acid-base adduct. Upon coordination of a substrate with a Lewis basic site (e.g., a carbonyl oxygen, a nitrogen atom of an imine, or a halide), the substrate becomes "activated" and more susceptible to nucleophilic attack.
A key mechanistic pathway for reactions involving organoboranes is the formation of tetracoordinated "ate" complexes. thieme-connect.de When a nucleophile coordinates to the boron atom of this compound, a negatively charged borate (B1201080) complex is formed. If the coordinated nucleophile has an appropriate leaving group, a 1,2-migratory insertion of one of the boron's substituents (an ethyl or hexylsulfanyl group) to an adjacent electrophilic center can occur. wikipedia.org
| Substrate Type | Plausible Activation Mode with this compound | Expected Outcome |
| Aldehydes/Ketones | Coordination of the carbonyl oxygen to the boron center. | Increased electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., in aldol (B89426) or cyanation reactions). |
| Imines | Coordination of the imine nitrogen to the boron center. | Activation for nucleophilic addition to the imine carbon. |
| Epoxides | Coordination of the epoxide oxygen to the boron center. | Facilitation of ring-opening by a nucleophile. |
| Alkyl Halides | Potential for halide abstraction to form a carbocation and a haloborate species. | Friedel-Crafts type alkylations or other carbocation-mediated transformations. |
This table presents hypothetical activation modes based on the known reactivity of similar borane (B79455) Lewis acids.
Ligand in Transition Metal Catalysis
The hexylsulfanyl group of this compound introduces a soft donor atom (sulfur) that can coordinate to transition metals. This allows the molecule to act as a ligand in transition metal catalysis, potentially modulating the electronic and steric properties of the metal center. The field of transition metal complexes with carborane and thioether ligands is an active area of research. sc.edu
The coordination of the sulfur atom to a transition metal would create a bifunctional system where the Lewis acidic boron center is held in proximity to the metal. This could lead to cooperative catalytic effects. For example, the boron center could act as a secondary coordination site, binding and activating a substrate, while the transition metal performs a complementary catalytic transformation.
Such a ligand could be employed in various transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization. The specific properties of the resulting metal complex would depend on the nature of the metal, its oxidation state, and the other ligands present.
| Transition Metal | Potential Coordination Mode | Possible Catalytic Application |
| Palladium (Pd) | S-coordination | Cross-coupling reactions (e.g., Suzuki, Heck), where the borane moiety might influence substrate binding or product release. nih.gov |
| Rhodium (Rh) / Ruthenium (Ru) | S-coordination | Hydrogenation or hydroformylation, with potential for Lewis acid-assisted substrate activation. |
| Nickel (Ni) | S-coordination | C-H activation, where the borane could act as an internal Lewis acid to polarize a metal-imido or metal-amido bond. nih.gov |
| Platinum (Pt) | S-coordination | Hydrosilylation or other addition reactions. chiba-u.jp |
This table provides illustrative examples of how this compound might function as a ligand in transition metal catalysis, drawing on known chemistry of related ligand systems.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Eco-Friendly Methodologies
The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, and the production of organoboranes, including thioboranes like Diethyl(hexylsulfanyl)borane, is no exception. rsc.orgdergipark.org.trfrontiersin.orgresearchgate.net Future research will likely focus on developing more sustainable and environmentally benign synthetic routes.
Key areas of development include:
Catalytic Approaches: A significant shift away from stoichiometric reagents towards catalytic methods for the formation of carbon-sulfur-boron (C-S-B) bonds is anticipated. nih.govnih.gov This could involve the exploration of novel transition-metal catalysts or organocatalysts to facilitate the synthesis of dialkyl(alkylsulfanyl)boranes with higher atom economy and reduced waste generation. The development of catalytic routes would represent a substantial advancement over traditional methods that often involve stoichiometric and potentially hazardous reagents. chemrxiv.org
Green Solvents: The use of hazardous and volatile organic solvents is a major environmental concern in chemical synthesis. mdpi.com Research into the use of greener solvents, such as bio-based solvents, ionic liquids, or deep eutectic solvents, for the synthesis of thioamides and other organosulfur compounds is gaining traction. rsc.org Applying these solvent systems to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Energy Efficiency: Innovative energy sources like microwave irradiation and ultrasound are being explored to accelerate reaction times and improve energy efficiency in the synthesis of various organic compounds. nih.gov These techniques could be adapted for the synthesis of thioboranes, potentially leading to faster and more energy-efficient production processes.
A comparative look at traditional versus potential green synthetic approaches is presented in the table below.
| Parameter | Traditional Synthesis | Potential Green Synthesis |
| Reagents | Stoichiometric, potentially hazardous | Catalytic, renewable feedstocks |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., bio-solvents, ionic liquids) |
| Energy | Conventional heating | Microwave, ultrasound |
| Waste | Higher waste generation | Reduced waste, higher atom economy |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of air- and moisture-sensitive compounds like many organoboranes presents significant challenges for traditional batch processing. researchgate.netnih.gov Flow chemistry and automated synthesis platforms offer promising solutions to these challenges and are poised to revolutionize the production of compounds like this compound. nih.govvapourtec.comuottawa.ca
Future research in this area will likely focus on:
Continuous Flow Synthesis: The use of microreactors in continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to improved yields, higher purity, and safer handling of reactive intermediates. nih.govyoutube.com The on-demand generation of hazardous reagents within a closed-loop flow system is a particularly attractive feature for improving the safety of organoborane synthesis. youtube.com
Automated Synthesis Platforms: The development of automated synthesis platforms, sometimes referred to as "chemputers," enables the synthesis of air-sensitive compounds with minimal human intervention. researchgate.netwikipedia.org These platforms can perform multi-step syntheses, purifications, and analyses in a controlled and reproducible manner. merckmillipore.comnih.gov The application of such automated systems to the synthesis of this compound could significantly improve efficiency and reproducibility, particularly for library synthesis and reaction optimization.
The table below summarizes the key advantages of flow chemistry and automated synthesis for organoborane production.
| Feature | Benefit in Organoborane Synthesis |
| Precise Control | Improved yield and selectivity |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates |
| Scalability | Seamless transition from laboratory to production scale |
| Automation | High-throughput screening and optimization |
| Reproducibility | Consistent product quality |
Exploration in Advanced Materials Science Applications
The unique electronic properties of the boron-sulfur bond suggest that this compound and related thioboranes could find applications in advanced materials science. nih.gov The incorporation of boron into organic materials can significantly alter their optical and electronic properties. researchgate.net
Emerging research directions include:
Boron-Containing Polymers: Organoboranes are being explored as building blocks for novel polymers with interesting electronic and sensory properties. researchgate.net Thienylboranes, for example, have been shown to be robust and possess desirable photophysical and redox characteristics for use in conjugated polymers. nih.gov It is conceivable that this compound could be incorporated as a monomer or a dopant in polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). core.ac.ukdigitellinc.com
Stimuli-Responsive Materials: The Lewis acidic nature of the boron atom in organoboranes allows for interactions with Lewis bases. This property can be exploited to create "smart" materials that respond to external stimuli such as temperature, pH, or the presence of specific analytes. The boron-sulfur bond in this compound could potentially be modulated through such interactions, leading to materials with switchable optical or electronic properties.
Semiconducting Materials: Carborane-based polymers have been investigated as a novel class of semiconductors with tunable properties. rsc.org While structurally different from this compound, this research highlights the potential of boron-containing compounds in the development of new semiconducting materials. The introduction of the sulfur atom in thioboranes could further tune the electronic band gap and charge transport properties.
The table below outlines potential material applications for thioborane-containing materials.
| Application Area | Potential Role of Thioboranes |
| Organic Electronics | As monomers or dopants in conductive polymers |
| Sensors | As the active material in chemical sensors |
| Smart Materials | As components of stimuli-responsive systems |
| Semiconductors | As novel boron-based semiconductor materials |
Computational Advancements for Predictive Modeling in Organoborane Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. yale.edu For organoborane chemistry, and by extension for compounds like this compound, computational modeling offers a powerful approach to accelerate discovery and innovation. researchgate.netresearchgate.net
Future advancements in this field are expected in the following areas:
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure, bonding, and reactivity of molecules. nih.govcmu.edulouisville.edu For this compound, DFT studies could provide valuable insights into the nature of the boron-sulfur bond, predict its reactivity in various chemical transformations, and elucidate reaction mechanisms. mdpi.commdpi.com
Machine Learning and Artificial Intelligence: Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting chemical reactivity and properties. nih.gov By training models on large datasets of known reactions and molecular properties, it is possible to predict the outcomes of new reactions with increasing accuracy. researchgate.net Such predictive models could be developed for organoborane chemistry to guide the synthesis of new compounds like this compound with desired properties.
Integrated Computational and Experimental Workflows: The synergy between computational modeling and experimental work is crucial for advancing chemical research. Computational predictions can guide experimental design, while experimental results can be used to validate and refine computational models. This iterative approach will be essential for exploring the full potential of this compound and other novel organoborane compounds.
The table below highlights the impact of computational advancements on organoborane research.
| Computational Tool | Application in Organoborane Chemistry |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms |
| Machine Learning (ML) | Prediction of reactivity and properties |
| Molecular Dynamics (MD) | Simulation of material properties and behavior |
| Integrated Workflows | Accelerated discovery and optimization of new compounds |
Q & A
Q. What are the standard synthetic protocols for preparing diethyl(hexylsulfanyl)borane, and how do solvent choices influence reaction outcomes?
this compound can be synthesized via hydroboration or nucleophilic substitution, typically in solvents like diethyl ether or THF. Solvent polarity and Lewis basicity are critical: diethyl ether stabilizes borane intermediates by coordinating to the electron-deficient boron center, while THF enhances solubility of organoborane products. For example, in hydroboration reactions, diethyl ether facilitates regioselective addition to alkenes . Ensure inert conditions (e.g., N₂ atmosphere) to prevent borane oxidation .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- ¹¹B NMR : A sharp singlet near δ 17–22 ppm confirms the presence of a tetracoordinate boron atom, as seen in amine-borane complexes .
- ¹H and ¹³C NMR : Hexylsulfanyl groups show characteristic signals for methylene protons (δ 1.2–1.6 ppm) and sulfur-attached carbons (δ 25–35 ppm) .
- GC-MS : Use to detect volatile byproducts (e.g., residual diethyl ether) and confirm molecular ion peaks .
Q. What are the key stability considerations for handling this compound in laboratory settings?
The compound is moisture- and oxygen-sensitive. Store under inert gas (N₂/Ar) in anhydrous solvents. Decomposition pathways include hydrolysis to boric acid and hexanethiol. Avoid protic solvents; use Schlenk lines or gloveboxes for transfers .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound-mediated reactions be addressed?
Regioselectivity in hydroboration or cross-coupling reactions depends on steric and electronic factors. For example, electron-deficient alkenes favor anti-Markovnikov addition. Adjusting reaction temperature (e.g., 35°C vs. room temperature) and solvent (e.g., benzene vs. THF) can shift selectivity ratios, as demonstrated in allylborane syntheses . Computational modeling (DFT) can predict transition states to guide optimization .
Q. What methodologies resolve contradictions in reported catalytic activity of this compound in hydrogen storage systems?
Discrepancies often arise from differences in borane loading (e.g., 1.2 boranes per amine group in MOF frameworks) or solvent effects (e.g., ionic liquids vs. solid-state reactions). Use solid-state ¹¹B NMR to identify multiple boron environments (e.g., δ 17.2 and 22.5 ppm for –NH₂BH₃ complexes) . Pair experimental data with theoretical calculations (e.g., DFT/GIAO chemical shift predictions) to validate intermediates .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for enhanced catalytic performance?
Post-synthetic modification of MOFs (e.g., UiO-66-NH₂) with boranes involves treating the framework with this compound in anhydrous diethyl ether. Monitor borane loading via ICP-OES and confirm coordination via X-ray photoelectron spectroscopy (XPS) . Higher borane loadings (>1 per amine group) suggest multi-site binding, which enhances hydrogen release kinetics .
Q. What strategies improve the electrophilicity of this compound in asymmetric synthesis?
Introduce electron-withdrawing groups (e.g., pyridyl substituents) to the boron center. For example, diethyl(3-pyridyl)borane exhibits enhanced reactivity in Pd-catalyzed cross-coupling reactions due to increased Lewis acidity. Pair with chiral ligands (e.g., BINOL derivatives) to achieve enantioselectivity in P-chiral phosphonite syntheses .
Q. How do solvent dynamics affect the reduction efficiency of this compound in carbonyl reductions?
In THF, borane forms a stable Lewis acid-base adduct, slowing reduction kinetics. Switch to less-coordinating solvents (e.g., dichloromethane) to accelerate reactivity. For selective reductions, use steric hindrance: bulky substituents on boron block access to less-reactive carbonyl groups (e.g., esters over ketones) .
Methodological Resources
-
Data Contradiction Analysis : Combine experimental (e.g., GC-MS, NMR) and computational (DFT) tools to reconcile conflicting results .
-
Reaction Optimization Tables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
